molecular formula C25H28N2O4S B3577302 4-[(3,4-dimethyl-N-methylsulfonylanilino)methyl]-N-(2-methoxy-5-methylphenyl)benzamide

4-[(3,4-dimethyl-N-methylsulfonylanilino)methyl]-N-(2-methoxy-5-methylphenyl)benzamide

Cat. No.: B3577302
M. Wt: 452.6 g/mol
InChI Key: LHTONBDSPIWCKF-UHFFFAOYSA-N
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Description

4-[(3,4-dimethyl-N-methylsulfonylanilino)methyl]-N-(2-methoxy-5-methylphenyl)benzamide is a complex organic compound known for its unique chemical structure and potential applications in various fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3,4-dimethyl-N-methylsulfonylanilino)methyl]-N-(2-methoxy-5-methylphenyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3,4-dimethylaniline with methanesulfonyl chloride to form the sulfonyl derivative. This intermediate is then reacted with formaldehyde and N-(2-methoxy-5-methylphenyl)benzamide under controlled conditions to yield the final product. The reaction conditions often require the use of catalysts, such as acids or bases, and specific temperature and pressure settings to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to ensure the final product meets the required specifications for industrial applications .

Chemical Reactions Analysis

Types of Reactions

4-[(3,4-dimethyl-N-methylsulfonylanilino)methyl]-N-(2-methoxy-5-methylphenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the sulfonyl group to a thiol or sulfide.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 4-[(3,4-dimethyl-N-methylsulfonylanilino)methyl]-N-(2-methoxy-5-methylphenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the benzamide moiety may interact with receptor sites, modulating biological responses. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol

Uniqueness

The presence of both sulfonyl and benzamide moieties allows for versatile chemical modifications and interactions, making it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

4-[(3,4-dimethyl-N-methylsulfonylanilino)methyl]-N-(2-methoxy-5-methylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O4S/c1-17-6-13-24(31-4)23(14-17)26-25(28)21-10-8-20(9-11-21)16-27(32(5,29)30)22-12-7-18(2)19(3)15-22/h6-15H,16H2,1-5H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHTONBDSPIWCKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C2=CC=C(C=C2)CN(C3=CC(=C(C=C3)C)C)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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